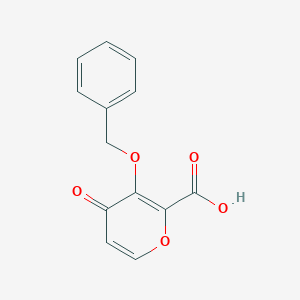
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Overview
Description
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research It consists of a pyrrolidine ring substituted with a benzyl group and a diphenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can be synthesized through several methods. One common approach involves the reduction of benzophenone derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method includes the Grignard reaction between phenylmagnesium bromide and benzaldehyde . These reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of NaBH4 or LiAlH4 to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted diphenylmethanol derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The molecular pathways involved often include modulation of enzyme activity or receptor signaling, resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: A simpler analog with similar structural features but lacking the pyrrolidine ring.
Benzhydrol: Another related compound with a similar diphenylmethanol core structure.
Uniqueness
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is unique due to its chiral center and the presence of both a pyrrolidine ring and a diphenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[(2S)-1-benzylpyrrolidin-2-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361407 | |
| Record name | (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118970-95-9 | |
| Record name | (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)


![4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol](/img/structure/B56816.png)








